Quercetin pentaacetate Quercetin pentaacetate Quercetin pentaacetate is a natural product found in Byrsonima coccolobifolia with data available.
Brand Name: Vulcanchem
CAS No.: 1064-06-8
VCID: VC21075983
InChI: InChI=1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3
SMILES: CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C25H20O12
Molecular Weight: 512.4 g/mol

Quercetin pentaacetate

CAS No.: 1064-06-8

Cat. No.: VC21075983

Molecular Formula: C25H20O12

Molecular Weight: 512.4 g/mol

* For research use only. Not for human or veterinary use.

Quercetin pentaacetate - 1064-06-8

Specification

Description Quercetin pentaacetate is a natural product found in Byrsonima coccolobifolia with data available.
CAS No. 1064-06-8
Molecular Formula C25H20O12
Molecular Weight 512.4 g/mol
IUPAC Name [2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate
Standard InChI InChI=1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3
Standard InChI Key JQUHMSXLZZWRHU-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator